2-ethoxy-4-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol
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Overview
Description
2-ETHOXY-4-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound with a unique structure that includes an ethoxy group, a triazinoindole moiety, and a hydrazinylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves multiple steps, starting with the preparation of the triazinoindole core. This can be achieved through cyclization reactions involving appropriate precursors. The hydrazinylidene linkage is then introduced through a condensation reaction with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to increase efficiency .
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazinylidene linkage can be reduced to form hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or aryl halides under basic conditions.
Major Products
The major products formed from these reactions include quinones, hydrazine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-ETHOXY-4-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. It can also bind to proteins, altering their function and leading to cell death. The specific pathways involved depend on the cellular context and the concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
2-ETHOXY-4-METHYLPHENOL: This compound has a similar structure but lacks the triazinoindole moiety.
2-ETHOXY-4-(METHOXYMETHYL)PHENOL: This compound has a methoxymethyl group instead of the hydrazinylidene linkage.
Uniqueness
2-ETHOXY-4-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is unique due to its combination of an ethoxy group, a triazinoindole moiety, and a hydrazinylidene linkage. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C18H16N6O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-ethoxy-4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C18H16N6O2/c1-2-26-15-9-11(7-8-14(15)25)10-19-23-18-21-17-16(22-24-18)12-5-3-4-6-13(12)20-17/h3-10,25H,2H2,1H3,(H2,20,21,23,24)/b19-10+ |
InChI Key |
BUMRRMVJWJKDCA-VXLYETTFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2)O |
Origin of Product |
United States |
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